SKLB-23bb

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SKLB-23bb is an orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6). It has shown superior antitumor efficiency both in vitro and in vivo compared to other HDAC6-selective inhibitors. This compound also targets microtubules, enhancing its antitumor activity and expanding its antitumor spectrum .

Mechanism of Action

Target of Action

SKLB-23bb is a potent and selective inhibitor for HDAC6 . HDAC6, or Histone Deacetylase 6, is a member of the classical histone deacetylase (HDAC) enzyme family, which has emerged as an attractive target in cancer therapy . HDAC6 harbors two catalytic domains and one unique C-terminal zinc finger domain that bind ubiquitin . In addition to HDAC6, this compound also targets microtubules .

Mode of Action

This compound exerts its cytotoxic activity by targeting HDAC6 and microtubules . It binds to the colchicine site in β-tubulin and acts as a microtubule polymerization inhibitor . This dual targeting of HDAC6 and microtubules enhances the antitumor activity and expands the antitumor spectrum of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of HDAC6 and the disruption of microtubules . The inhibition of HDAC6 leads to the acetylation of histone H3 . On the other hand, the disruption of microtubules blocks the tumor cell cycle at the G2-M phase .

Pharmacokinetics

This compound is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . .

Result of Action

The result of this compound’s action is the triggering of cellular apoptosis . Consistent with its microtubule-disrupting ability, this compound blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis . In solid tumor xenografts, oral administration of this compound efficiently inhibits tumor growth .

Action Environment

The action environment of this compound is primarily within the cellular environment of solid and hematologic tumor cells . It shows cytotoxic effects against a panel of these tumor cell lines at the low submicromolar level . Interestingly, this compound is more efficient against solid tumor cells compared to other HDAC6-selective inhibitors . .

Biochemical Analysis

Biochemical Properties

SKLB-23bb plays a significant role in biochemical reactions by inhibiting HDAC6 and disrupting microtubule polymerization. HDAC6 is an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins, which affects gene expression and protein function. This compound binds to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism allows this compound to exert cytotoxic effects on tumor cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis. The compound’s ability to disrupt microtubules and inhibit HDAC6 leads to changes in cell morphology, motility, and division. These effects are observed in both solid and hematologic tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDAC6 and β-tubulin. By inhibiting HDAC6, this compound prevents the deacetylation of histone and non-histone proteins, leading to altered gene expression and protein function. Additionally, this compound binds to the colchicine site in β-tubulin, inhibiting microtubule polymerization and disrupting the microtubule network. This dual targeting mechanism enhances the compound’s cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable and retains its antitumor activity over extended periods. Long-term exposure to this compound results in sustained inhibition of tumor growth and cellular apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitumor activity without causing severe toxicity. At higher doses, the compound may induce toxic or adverse effects, such as fatigue, nausea, and thrombocytopenia. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of HDAC6 affects the acetylation status of various proteins, influencing metabolic flux and metabolite levels. Additionally, this compound’s interaction with β-tubulin disrupts microtubule dynamics, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HDAC6 and β-tubulin. These interactions affect the compound’s efficacy and distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its targets, HDAC6 and β-tubulin. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for this compound’s dual targeting mechanism and its overall antitumor activity .

Preparation Methods

The synthesis of SKLB-23bb involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. Industrial production methods for this compound are also not publicly available, as they are likely protected by patents .

Chemical Reactions Analysis

SKLB-23bb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others, potentially altering its activity.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SKLB-23bb has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 6 and its effects on various biochemical pathways.

Biology: Employed in research to understand the role of histone deacetylase 6 in cellular processes and its potential as a therapeutic target.

Medicine: Investigated for its antitumor activity and potential use in cancer therapy, particularly for solid and hematologic tumors.

Industry: Potential applications in the development of new therapeutic agents targeting histone deacetylase 6 and microtubules

Comparison with Similar Compounds

SKLB-23bb is unique compared to other histone deacetylase 6-selective inhibitors due to its dual targeting mechanism. Similar compounds include:

ACY-1215: Another histone deacetylase 6-selective inhibitor, but less efficient against solid tumor cells compared to this compound.

Vorinostat: A pan-histone deacetylase inhibitor with broader activity but more side effects.

Romidepsin: Another pan-histone deacetylase inhibitor with different selectivity and side effect profiles

This compound’s ability to target both histone deacetylase 6 and microtubules makes it a promising candidate for cancer therapy, offering advantages over other inhibitors that target only one pathway.

Biological Activity

SKLB-23bb is a novel compound recognized for its dual-targeting capabilities, primarily as a selective inhibitor of histone deacetylase 6 (HDAC6) and as a microtubule polymerization inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various tumor types, and relevant case studies.

This compound's biological activity is attributed to its ability to inhibit HDAC6 while simultaneously disrupting microtubule dynamics.

- HDAC6 Inhibition :

- Microtubule Targeting :

Efficacy Against Tumor Cell Lines

The antitumor efficacy of this compound has been evaluated in both in vitro and in vivo models across various cancer types. The following table summarizes its cytotoxic effects against selected tumor cell lines:

| Cell Line | IC50 (nM) | Comparison (ACY1215 IC50) |

|---|---|---|

| A2780s (Ovarian) | <100 | >1000 |

| HCT116 (Colorectal) | <100 | >1000 |

| Jeko-1 (Lymphoma) | 983 | 983 |

| MDA-MB-231 (Breast) | <100 | >1000 |

| PC-3 (Prostate) | <100 | >1000 |

From this table, it is evident that this compound exhibits significantly lower IC50 values compared to ACY1215, indicating superior cytotoxicity against these cell lines .

In Vivo Studies

In vivo studies involving solid tumor xenografts have demonstrated that oral administration of this compound effectively inhibits tumor growth. The compound's dual targeting mechanism enhances its therapeutic potential beyond that of traditional HDAC6 inhibitors .

Case Study : In a study involving xenograft models of solid tumors, this compound was administered orally at varying doses. Results indicated a marked reduction in tumor volume compared to control groups, showcasing its efficacy as an antitumor agent .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound leads to significant accumulation of cells in the G2-M phase, indicative of cell cycle arrest .

- Clonogenic Assays : Clonogenic survival assays confirmed that this compound effectively reduces the colony-forming ability of treated cancer cells, further supporting its potential as an effective therapeutic agent .

Properties

IUPAC Name |

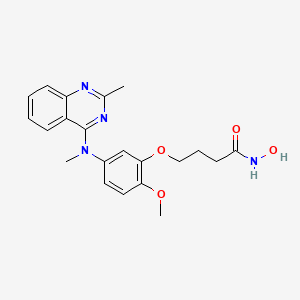

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZZFONXWYSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.